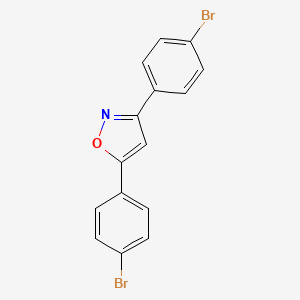
3,5-Bis(4-bromophenyl)isoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Bis(4-bromophenyl)isoxazole is a useful research compound. Its molecular formula is C15H9Br2NO and its molecular weight is 379.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
常见问题
Q. What green synthesis strategies are effective for preparing 3,5-bis(4-bromophenyl)isoxazole derivatives?
Basic Question
Green synthesis methods prioritize solvent reduction, energy efficiency, and non-toxic reagents. For isoxazole derivatives, microwave-assisted synthesis or aqueous-phase reactions using catalysts like acetic acid can reduce reaction times and improve yields . For example, refluxing hydrazide derivatives in dimethyl sulfoxide (DMSO) followed by ice-water precipitation achieves moderate yields (65%) while minimizing hazardous waste .
Q. How can reaction conditions be optimized to improve yields of this compound?
Advanced Question
Optimization involves adjusting solvent polarity, temperature, and catalyst loading. Evidence shows that refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours under reduced pressure improves cyclization efficiency. Adding glacial acetic acid (5 drops) as a catalyst during benzaldehyde condensation enhances imine formation, critical for isoxazole ring closure . Monitoring reaction progress via TLC or HPLC is recommended to terminate reflux at peak yield.
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Basic Question
- NMR : 1H and 13C NMR identify substituent patterns (e.g., bromophenyl protons resonate at δ 7.2–7.8 ppm).
- XRD : Single-crystal X-ray diffraction resolves bond lengths (e.g., N–O bond: 1.38 Å) and dihedral angles between aromatic rings, confirming planar geometry .
- FT-IR : Absorption bands at 1610–1630 cm−1 confirm C=N stretching in the isoxazole ring .
Q. How should researchers address contradictions in reported melting points for this compound derivatives?
Advanced Question
Discrepancies in melting points (e.g., 72°C vs. 61–63°C for similar brominated isoxazoles) may arise from polymorphic forms or impurities. Purification via column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization in ethanol-water mixtures ensures consistency . Differential Scanning Calorimetry (DSC) can identify polymorph transitions, while elemental analysis validates purity (>95%) .
Q. What structural features of this compound influence its biological activity?
Advanced Question
- Electrophilic Substitution : Bromine atoms at the 4-position enhance lipophilicity, improving membrane permeability.
- Hydrogen Bonding : C–H···N and C–H···Br interactions in the crystal lattice stabilize the molecule, potentially correlating with in vivo stability .
- Ring Strain : The isoxazole’s weak N–O bond (prone to photolysis/thermolysis) may release reactive intermediates, contributing to antimicrobial or anticancer effects .
Q. How can crystal packing interactions inform the design of this compound derivatives?
Advanced Question
Analyzing hydrogen-bonding networks (e.g., C5–H5···N1, 2.58 Å) and π-π stacking distances (3.4–3.8 Å) reveals supramolecular motifs that enhance solubility or stability. For instance, orthorhombic packing (space group P212121) with Z = 4 indicates dense molecular arrangements, suggesting high melting points and low solubility—critical for formulation strategies .
Q. What methodologies are used to study the reductive heterocyclization of this compound?
Advanced Question
Fe/HOAc-mediated reductive cyclization produces quinolin-4(1H)-one or 4-aminoquinoline derivatives. Monitoring chemoselectivity requires LC-MS to track intermediates. For example, reducing 3,5-bis(2-nitrophenyl)isoxazole under acidic conditions favors carbonyl cyclization (Scheme 8) over imine pathways (Scheme 6), yielding 4-aminoquinoline .
Q. How do substituent variations at the 3,5-positions affect the bioactivity of isoxazole derivatives?
Advanced Question
- Electron-Withdrawing Groups (Br, CF3) : Enhance antifungal activity by increasing electrophilicity.
- Methoxy Groups : Improve antioxidant capacity via radical scavenging but reduce membrane penetration .
Structure-Activity Relationship (SAR) studies using logP calculations and docking simulations (e.g., binding to bromodomains) guide rational design .
属性
CAS 编号 |
55368-74-6 |
|---|---|
分子式 |
C15H9Br2NO |
分子量 |
379.05 g/mol |
IUPAC 名称 |
3,5-bis(4-bromophenyl)-1,2-oxazole |
InChI |
InChI=1S/C15H9Br2NO/c16-12-5-1-10(2-6-12)14-9-15(19-18-14)11-3-7-13(17)8-4-11/h1-9H |
InChI 键 |
ITIKQGPIRUZTGM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C3=CC=C(C=C3)Br)Br |
规范 SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C3=CC=C(C=C3)Br)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













